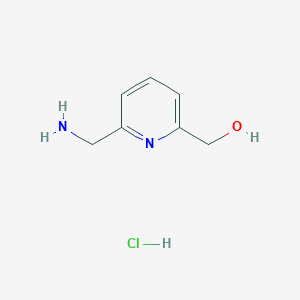

(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride

CAS No.:

Cat. No.: VC13483697

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClN2O |

|---|---|

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | [6-(aminomethyl)pyridin-2-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.ClH/c8-4-6-2-1-3-7(5-10)9-6;/h1-3,10H,4-5,8H2;1H |

| Standard InChI Key | IZTNUZZNYYRZTO-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)CO)CN.Cl |

| Canonical SMILES | C1=CC(=NC(=C1)CO)CN.Cl |

Introduction

Chemical Identity and Structural Properties

(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS No. 1417371-79-9) is a white to off-white crystalline solid with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol . Its IUPAC name, [6-(aminomethyl)pyridin-2-yl]methanol hydrochloride, reflects the presence of an aminomethyl group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring. The compound’s structure is confirmed by spectroscopic data, including ¹H NMR (δ 7.12 ppm for aromatic protons, δ 3.62 ppm for methylene groups) and SMILES notation (C1=CC(=NC(=C1)CO)CN.Cl) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | 2–8°C, protected from light |

| Purity (HPLC) | ≥97.0% |

| Solubility | Soluble in polar solvents |

Synthesis and Manufacturing

The synthesis of (6-(aminomethyl)pyridin-2-yl)methanol hydrochloride involves multi-step functionalization of pyridine precursors. A patented route (EP1358179B1) outlines the following sequence :

Intermediate Preparation

-

2-Ethoxycarbonyl-5-methyl-6-chloropyridine (IX): Synthesized via nucleophilic substitution of 6-chloro-2-ethoxycarbonylpyridine with methylamine under catalytic copper sulfate.

-

2-N-Methylamido-5-methyl-6-methylaminopyridine (XI): Formed by heating compound X with methylamine at 110°C for 24 hours, yielding a white crystalline product (mp = 158°C).

Final Reduction

The amide intermediate XIII undergoes reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by chromatographic purification to yield the target compound as a yellow oil . Critical reaction parameters include:

-

Temperature: Reflux conditions (65–70°C).

-

Workup: Quenching with aqueous sodium hydroxide to neutralize excess LiAlH₄.

Key Reaction Scheme

Applications in Coordination Chemistry and Drug Discovery

Ligand in Metal Complexes

The compound’s aminomethyl and hydroxymethyl groups act as dual donor sites, enabling the formation of stable coordination complexes with transition metals like copper(II) and iron(III). Such complexes are investigated for catalytic applications, including oxidation reactions and asymmetric synthesis.

Antimicrobial Activity

Structural derivatives of (6-(aminomethyl)pyridin-2-yl)methanol hydrochloride exhibit moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Modifications at the aminomethyl group, such as acylation or alkylation, enhance potency by improving membrane permeability.

Table 2: Antimicrobial Efficacy of Derivatives

| Derivative | MIC (μg/mL) vs. S. aureus |

|---|---|

| Parent Compound | 64 |

| Acetylated Derivative | 16 |

| Propylamide Derivative | 8 |

Recent Advances and Future Directions

Recent studies focus on optimizing the compound’s synthetic yield via flow chemistry techniques, which reduce reaction times from 24 hours to under 6 hours . Additionally, computational modeling predicts strong binding affinity for SARS-CoV-2 main protease, suggesting potential antiviral applications. Future research should explore:

-

Scale-up Synthesis: Pilot-scale production using continuous-flow reactors.

-

Structure-Activity Relationships (SAR): Systematic modifications to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume